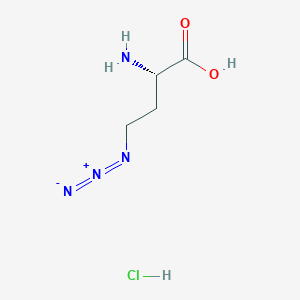

L-Azidohomoalanine hydrochloride

Beschreibung

(S)-2-Amino-4-azidobutanoic acid hydrochloride (CAS: 942518-29-8) is a non-canonical amino acid derivative widely used in bioorthogonal chemistry. Its molecular formula is C₄H₉ClN₄O₂, and it features an azide (-N₃) group at the fourth carbon of the butanoic acid backbone, enabling selective reactivity in Staudinger ligation and click chemistry . This compound is critical for site-specific protein labeling, as it allows the introduction of azide "handles" into biomolecules for subsequent conjugation with phosphine or alkyne probes .

Key properties include:

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYJRIDKLZZEO-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-29-8 | |

| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

L-Azidohomoalanin (Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen:

Click-Chemie: Es nimmt an kupferkatalysierten Azid-Alkin-Cycloadditionsreaktionen (CuAAC) mit Molekülen teil, die Alkine enthalten.

Spannungs-geförderte Alkin-Azid-Cycloaddition (SPAAC): Es kann auch SPAAC-Reaktionen mit Molekülen eingehen, die gespannte Cycloalkine wie DBCO- oder BCN-Gruppen enthalten.

Häufige Reagenzien und Bedingungen

Kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC): Benötigt Kupfer(I)-Katalysatoren und Alkin-haltige Moleküle.

Spannungs-geförderte Alkin-Azid-Cycloaddition (SPAAC): Verwendet gespannte Cycloalkine wie DBCO oder BCN ohne die Notwendigkeit eines Katalysators.

Wissenschaftliche Forschungsanwendungen

L-Azidohomoalanin (Hydrochlorid) hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Proteinmarkierung: Es wird während der De-novo-Proteinsynthese in Proteine eingebaut, wodurch eine spezifische Markierung von Proteinen mit Bildgebungsmitteln, Affinitätsmarkierungen oder anderen funktionellen Gruppen ermöglicht wird

Bioorthogonale Chemie: In bioorthogonalen Reaktionen verwendet, um funktionelle Gruppen in Biomoleküle einzuführen, ohne deren natürliche Funktionen zu beeinträchtigen.

Arzneimittelentwicklung: Wird bei der Synthese von PROTAC-Molekülen für den gezielten Proteinabbau eingesetzt.

Moleküle für die Sonde: Funktioniert aufgrund der einzigartigen Eigenschaften der Azidogruppe als Infrarotsonde.

Wirkmechanismus

L-Azidohomoalanin (Hydrochlorid) übt seine Wirkung aus, indem es an Stelle von Methionin in Proteine eingebaut wird. Dieser Einbau wird durch Methionyl-tRNA-Synthetase erleichtert, die L-Azidohomoalanin als Substrat erkennt. Sobald es eingebaut ist, kann die Azidogruppe bioorthogonale Reaktionen eingehen, wodurch eine spezifische Modifikation des Proteins ermöglicht wird.

Analyse Chemischer Reaktionen

L-Azidohomoalanine (hydrochloride) undergoes several types of chemical reactions:

Click Chemistry: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also undergo SPAAC reactions with molecules containing strained cycloalkynes such as DBCO or BCN groups.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained cycloalkynes like DBCO or BCN without the need for a catalyst.

Major Products

The major products of these reactions are the corresponding triazole derivatives, which are stable and can be further modified for various applications .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : Bioconjugation involves the attachment of biomolecules to create targeted drug delivery systems or diagnostic agents. (S)-2-Amino-4-azidobutanoic acid hydrochloride serves as a crucial building block in this area.

Applications :

- Targeted Drug Delivery : The compound's azide functionality allows for the selective attachment of drugs to specific biomolecules, enhancing therapeutic efficacy.

- Diagnostic Agents : It can be conjugated with imaging agents to improve the detection of diseases.

Peptide Synthesis

Overview : The compound is used in synthesizing peptides with azide functionalities, which are important for various biological applications.

Applications :

- Incorporation of Labels : Researchers utilize this compound to introduce different labels or drugs into peptides, facilitating enhanced therapeutic effects.

- Functionalization of Peptides : The azide group enables modifications that can improve the stability and activity of peptide-based drugs.

Click Chemistry

Overview : Click chemistry is a class of biocompatible reactions that allow for the rapid and efficient formation of covalent bonds between molecules.

Applications :

- Molecular Assembly : The azide group in (S)-2-Amino-4-azidobutanoic acid hydrochloride can participate in click reactions, leading to the formation of complex molecular structures.

- Materials Science and Medicinal Chemistry : Its application extends to creating novel materials and drug candidates through efficient coupling reactions.

Research in Neuroscience

Overview : The unique properties of (S)-2-Amino-4-azidobutanoic acid hydrochloride make it valuable for studying neurological pathways.

Applications :

- Neurodegenerative Disease Studies : Researchers are investigating its potential to elucidate mechanisms underlying neurodegenerative diseases, potentially leading to new therapeutic strategies.

- Neurotransmitter Research : The compound may be used to study neurotransmitter interactions and signaling pathways.

Antibody Development

Overview : Modifying antibodies with (S)-2-Amino-4-azidobutanoic acid hydrochloride enhances their specificity and efficacy.

Applications :

- Cancer Targeting : By attaching this compound to antibodies, researchers aim to improve their ability to target cancer cells effectively.

- Pathogen Detection : This modification can also enhance the detection capabilities of antibodies against various pathogens.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Bioconjugation | Building block for targeted drug delivery and diagnostic agents |

| Peptide Synthesis | Facilitates incorporation of labels and functionalization of peptides |

| Click Chemistry | Enables efficient molecular assembly through biocompatible reactions |

| Neuroscience Research | Useful for studying neurological pathways and mechanisms in neurodegenerative diseases |

| Antibody Development | Enhances specificity and efficacy in targeting cancer cells and pathogens |

Case Studies

- Dual-Radiolabeled Conjugates in Cancer Treatment

- Monitoring Protein Synthesis

- Poly-glutamylation Studies

Wirkmechanismus

L-Azidohomoalanine (hydrochloride) exerts its effects by being incorporated into proteins in place of methionine. This incorporation is facilitated by methionyl-tRNA synthetase, which recognizes L-Azidohomoalanine as a substrate. Once incorporated, the azido group can undergo bioorthogonal reactions, allowing for the specific modification of the protein .

Vergleich Mit ähnlichen Verbindungen

(S)-2,4-Diaminobutanoic Acid Dihydrochloride

CAS: 1883-09-6 | Formula: C₄H₁₀N₂O₂·2HCl Structural Difference: Replaces the azide group with a second amino (-NH₂) group at position 4. Applications: Primarily used in peptide synthesis for crosslinking or introducing reactive amine sites . Key Differences:

- Solubility : Enhanced aqueous solubility due to dihydrochloride salt form.

- Reactivity : Lacks azide-mediated bioorthogonal utility; instead, facilitates amine-specific coupling (e.g., with NHS esters).

- Safety: No reported mutagenicity, making it safer for biological applications compared to azide derivatives .

4-Azido-L-homoalanine (Free Acid)

CAS : 120042-14-0 | Formula : C₄H₈N₄O₂

Structural Difference : Lacks the hydrochloride counterion.

Applications : Similar bioorthogonal applications but requires pH adjustment for solubility in aqueous systems .

Key Differences :

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

CAS: 3311-01-1 | Formula: C₅H₁₂ClNO₃ Structural Difference: Methoxy (-OCH₃) replaces the azide group. Applications: Utilized in synthetic pathways where azide reactivity is undesirable, such as in non-clickable peptide modifications . Key Differences:

4-(Dimethylamino)butanoic Acid Hydrochloride

CAS: Not explicitly listed | Formula: C₆H₁₄ClNO₂ (estimated) Structural Difference: Features a dimethylamino (-N(CH₃)₂) group at position 4. Applications: Used in pH-sensitive drug delivery systems or as a surfactant due to its tertiary amine . Key Differences:

- Reactivity: The dimethylamino group enables protonation-dependent solubility, unlike the azide’s click chemistry utility.

- Biological Use: Limited to non-bioorthogonal applications, such as buffering or catalysis .

Data Table: Comparative Overview

Research Findings and Practical Considerations

- Mutagenicity: The azide group in (S)-2-Amino-4-azidobutanoic acid hydrochloride necessitates stringent handling protocols, as highlighted in mutagenicity assays .

- Salt vs. Free Acid : The hydrochloride salt form enhances solubility for biological applications, whereas the free acid (CAS 120042-14-0) is preferable in organic synthesis .

- Functional Group Trade-offs: Methoxy and dimethylamino derivatives lack azide reactivity but offer stability in alternative applications, such as metabolic studies or pH-responsive systems .

Biologische Aktivität

(S)-2-Amino-4-azidobutanoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

(S)-2-Amino-4-azidobutanoic acid hydrochloride is classified as a non-canonical amino acid. Its molecular formula is CHClNO, and it features an azido group (-N₃) that contributes to its reactivity and biological properties . The azido group is known for its ability to participate in click chemistry, making this compound a valuable tool in biochemical applications.

The biological activity of (S)-2-Amino-4-azidobutanoic acid hydrochloride primarily stems from its ability to modulate various biological processes. Research indicates that it may influence protein synthesis, cellular signaling pathways, and interactions with nucleic acids.

- Protein Synthesis : As a non-canonical amino acid, it can be incorporated into peptides and proteins, potentially altering their function and stability. This incorporation can lead to enhanced or modified biological activities compared to canonical amino acids .

- Cellular Signaling : Studies have shown that the presence of azido groups can affect the binding affinity of compounds to receptors and enzymes, thereby influencing signal transduction pathways .

- Nucleic Acid Interactions : The azido group can facilitate the formation of covalent bonds with nucleic acids, which may be exploited for targeted drug delivery systems or gene editing applications .

Antimicrobial Activity

Research has demonstrated that (S)-2-Amino-4-azidobutanoic acid hydrochloride exhibits antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. It has shown promise in inhibiting viral replication in cell cultures, particularly against influenza viruses. The mechanism appears to involve interference with viral adhesion and entry into host cells .

Case Studies

- Inhibition of Influenza A Virus : A study investigated the effects of (S)-2-Amino-4-azidobutanoic acid hydrochloride on influenza A virus adhesion to host cells. Results indicated a significant reduction in viral load when treated with the compound, suggesting its potential as a therapeutic agent against influenza infections .

- Antibacterial Efficacy : Another case study focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that it could inhibit MRSA growth effectively, highlighting its potential use in treating resistant bacterial infections .

Research Findings

Recent studies have expanded the understanding of (S)-2-Amino-4-azidobutanoic acid hydrochloride's biological activities:

- Cell Viability Assays : Experiments assessing cell viability in the presence of this compound demonstrated no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the azido group facilitates reactive oxygen species (ROS) generation upon light exposure, which may contribute to its antimicrobial effects .

Q & A

Q. What safety protocols are essential for handling azide-containing compounds?

- Methodological Answer : Avoid grinding or heating dry azides. Store solutions in inert solvents (e.g., DMSO) at −20°C. Use blast shields and personal protective equipment (PPE) during synthesis. Dispose of waste via neutralization with sodium nitrite .

Research Applications

Q. In what experimental designs has this compound been employed for tracking biomolecule dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.